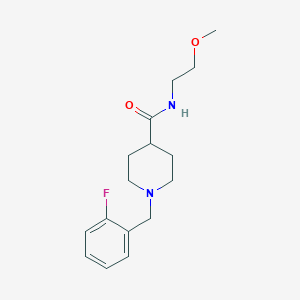
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine-based opioids. It was first synthesized in 2004 as a potential analgesic with fewer side effects than other opioids. MP-10 has been studied extensively for its potential use in pain management and addiction treatment.
Mécanisme D'action
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide works by binding to the mu-opioid receptor in the brain, which is responsible for the regulation of pain and reward. By binding to this receptor, 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide activates the release of dopamine, a neurotransmitter that is associated with pleasure and reward. This activation leads to a reduction in pain and an increase in feelings of well-being.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce pain sensitivity, increase pain tolerance, and reduce the development of tolerance to opioids. 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has also been shown to reduce withdrawal symptoms and cravings in opioid-addicted individuals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide is its potential use in pain management and addiction treatment. It has been shown to be effective in reducing pain without the development of tolerance or addiction. 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has also been studied for its potential use in treating opioid addiction, as it has been shown to reduce withdrawal symptoms and cravings. However, one limitation of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide is its complex synthesis method, which requires careful control of reaction conditions to ensure high yields and purity.
Orientations Futures
There are several future directions for the study of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of the long-term effects of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide on pain management and addiction treatment. Additionally, the potential use of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide in the treatment of other conditions, such as depression and anxiety, could be explored. Finally, the development of new analogs of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide with improved pharmacological properties could lead to the development of new and more effective treatments for pain and addiction.
Méthodes De Synthèse
The synthesis of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide involves several steps, including the reaction between 2-fluorobenzyl chloride and N-(2-methoxyethyl)piperidine, followed by the addition of a carboxylic acid to form the final product. The process is complex and requires careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been studied extensively for its potential use in pain management and addiction treatment. It has been found to be effective in reducing pain without the development of tolerance or addiction. 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has also been studied for its potential use in treating opioid addiction, as it has been shown to reduce withdrawal symptoms and cravings.
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-21-11-8-18-16(20)13-6-9-19(10-7-13)12-14-4-2-3-5-15(14)17/h2-5,13H,6-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJYCTMMISTOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


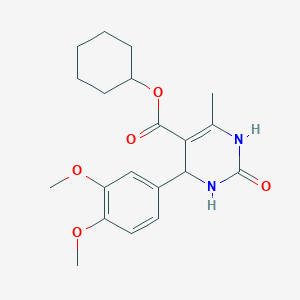
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5137395.png)
![[4-benzyl-1-(1-naphthylmethyl)-4-piperidinyl]methanol](/img/structure/B5137398.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-methylbenzyl)benzamide](/img/structure/B5137420.png)
![1-(5-isobutyl-1H-pyrazol-3-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B5137441.png)
![1-{2-[3-(2,3-dimethylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5137444.png)
![2,2'-{1,4-phenylenebis[oxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B5137453.png)
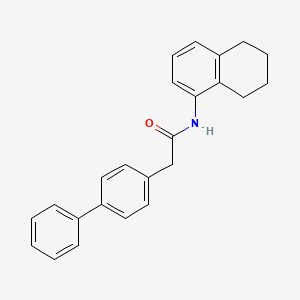
![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137464.png)
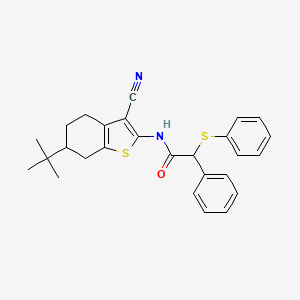
![2-(4-sec-butylphenoxy)-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B5137469.png)
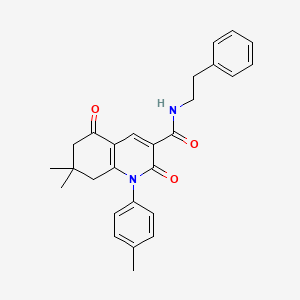
![2-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5137479.png)